molecular formula C16H12N2O B11865638 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile CAS No. 1349716-39-7

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile

Cat. No.: B11865638
CAS No.: 1349716-39-7
M. Wt: 248.28 g/mol
InChI Key: IEQUHVJPJJHFNW-UHFFFAOYSA-N
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Description

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound features a hydroxymethyl group attached to a phenyl ring, which is further connected to an indole moiety with a carbonitrile group at the 6-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Attachment of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, where a suitable leaving group (e.g., halide) is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and enzyme interactions.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, dyes, and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The hydroxymethyl and carbonitrile groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile can be compared with other indole derivatives, such as:

    1H-indole-3-carboxaldehyde: Similar indole core but with an aldehyde group instead of a hydroxymethyl and carbonitrile group.

    1H-indole-2-carboxylic acid: Features a carboxylic acid group at the 2-position, differing in both position and functional group.

    1H-indole-3-acetonitrile: Contains a nitrile group at the 3-position, differing in the position of the nitrile group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

1349716-39-7

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

1-[3-(hydroxymethyl)phenyl]indole-6-carbonitrile

InChI

InChI=1S/C16H12N2O/c17-10-12-4-5-14-6-7-18(16(14)9-12)15-3-1-2-13(8-15)11-19/h1-9,19H,11H2

InChI Key

IEQUHVJPJJHFNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)C#N)CO

Origin of Product

United States

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